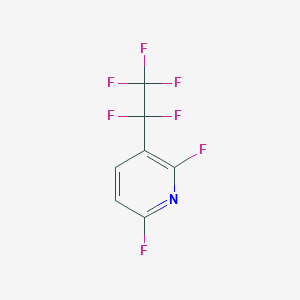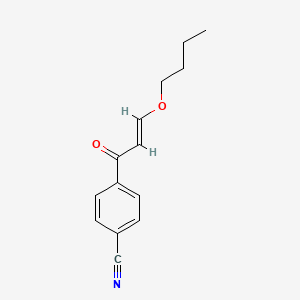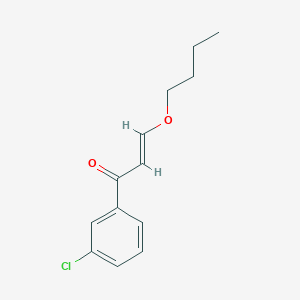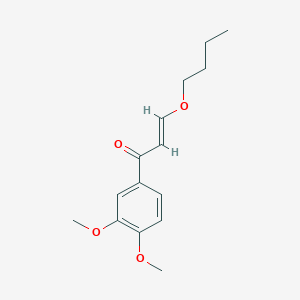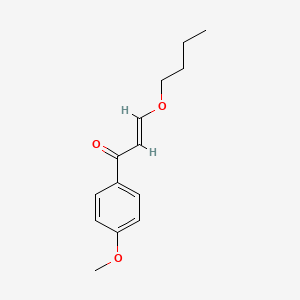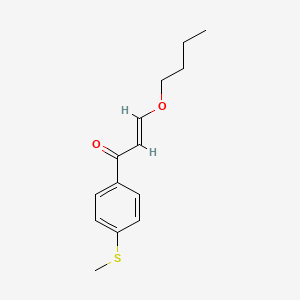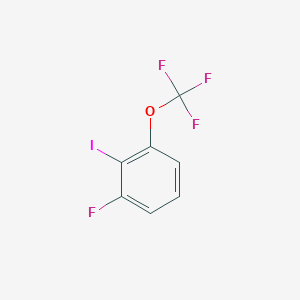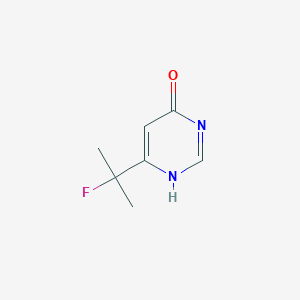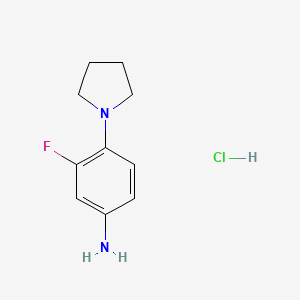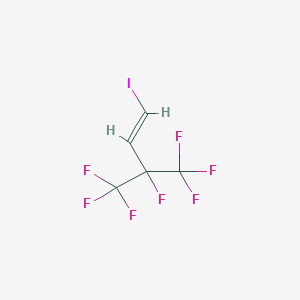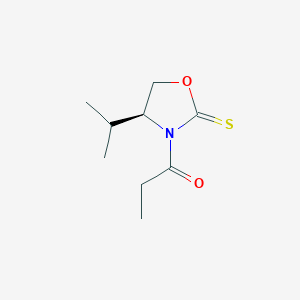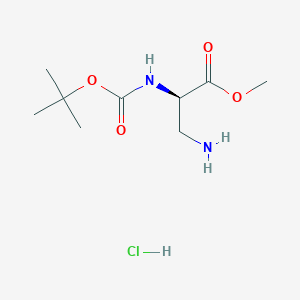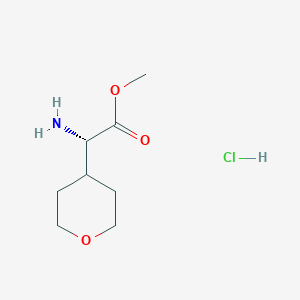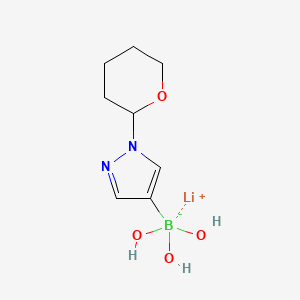
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate is a complex organoboron compound It features a lithium cation coordinated to a borate anion, which is further substituted with a tetrahydro-2H-pyran-2-yl and a 1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate typically involves the reaction of lithium hydroxide with a boronic acid derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen interference. The reaction mixture is then cooled to 0°C, and the boronic acid derivative is added slowly to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced borate species.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include borate esters, reduced borate species, and substituted borate compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and other boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate involves its interaction with molecular targets through its borate and lithium components. The borate group can form stable complexes with various biomolecules, while the lithium ion can modulate biological pathways by interacting with enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Lithium borohydride (LiBH4): A reducing agent used in organic synthesis.
Sodium borohydride (NaBH4): Another reducing agent with similar applications.
Potassium borohydride (KBH4): Used in similar contexts as lithium borohydride.
Uniqueness
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate is unique due to its specific structural features, which combine the properties of borate and lithium compounds with the additional functional groups.
Properties
IUPAC Name |
lithium;trihydroxy-[1-(oxan-2-yl)pyrazol-4-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN2O4.Li/c12-9(13,14)7-5-10-11(6-7)8-3-1-2-4-15-8;/h5-6,8,12-14H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQHDFPPIAHGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CN(N=C1)C2CCCCO2)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BLiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
